Cas no 38327-39-8 (b,e-Carotene-3,3'-diol, (3R,3'R,6'R,?-cis)-)

38327-39-8 structure
Nome del prodotto:b,e-Carotene-3,3'-diol, (3R,3'R,6'R,?-cis)-
b,e-Carotene-3,3'-diol, (3R,3'R,6'R,?-cis)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- b,e-Carotene-3,3'-diol, (3R,3'R,6'R,?-cis)-
- 4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
- (Z)-Xanthophyll
- cis-Lutein
- 127-40-2
- 38327-39-8
- NSC59193
- SCHEMBL822798
- (1R)-4-[18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
- CHEMBL1979448
- xanthophyll from alfalfa
- 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene-3,3'-diol
- LS-15429
- 4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol
- .beta.,3'-diol, (3R,3'R,6'R)-
- 4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-cyclohex-2-en-1-yl)-3,7,12,16-tetramethyl-octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethyl-cyclohex-3-en-1-ol
- NCGC00482960-01
- 3,3'-Dihydroxy-alpha-Carotin
- Q-100115
-
- Inchi: InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+
- Chiave InChI: KBPHJBAIARWVSC-DKLMTRRASA-N
- Sorrisi: C/C(/C=C/C=C(/C=C/C1C(C)=CC(O)CC1(C)C)\C)=C\C=C\C=C(\C=C\C=C(\C=C\C1=C(C)CC(O)CC1(C)C)/C)/C
Proprietà calcolate
- Massa esatta: 568.428031
- Massa monoisotopica: 568.428031
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 42
- Conta legami ruotabili: 10
- Complessità: 1270
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 9
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5
- XLogP3: 11
Proprietà sperimentali
- Densità: 1.004
- Punto di ebollizione: 702.3°Cat760mmHg
- Punto di infiammabilità: 269°C
b,e-Carotene-3,3'-diol, (3R,3'R,6'R,?-cis)- Letteratura correlata
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
38327-39-8 (b,e-Carotene-3,3'-diol, (3R,3'R,6'R,?-cis)-) Prodotti correlati
- 144-68-3(Zeaxanthin)
- 127-40-2(Lutein)
- 472-70-8(β-Cryptoxanthin(Standard reagent for chemical analyses))
- 1396801-68-5(2-{2-(4-chloro-1,3-benzothiazol-2-yl)(methyl)aminoacetamido}benzamide)
- 2228649-15-6(2-6-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl fluoride)
- 16601-99-3(3,6-Dichloro-2-methylphenol)
- 1170632-89-9(N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl-2-phenylacetamide)
- 2228656-24-2(O-2-(6-methoxynaphthalen-2-yl)propan-2-ylhydroxylamine)
- 1780937-44-1(2,2-difluoro-2-4-(2-methylpropyl)phenylethan-1-ol)
- 1261998-15-5(5-[Benzo(b)thiophen-2-yl]-2-fluorophenol)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
